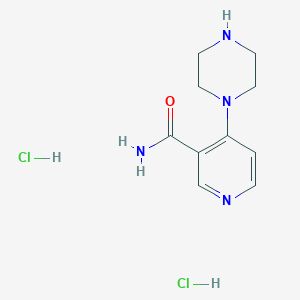

4-(Piperazin-1-yl)nicotinamide dihydrochloride

Description

Properties

IUPAC Name |

4-piperazin-1-ylpyridine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O.2ClH/c11-10(15)8-7-13-2-1-9(8)14-5-3-12-4-6-14;;/h1-2,7,12H,3-6H2,(H2,11,15);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRKXDCSPBDMIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=NC=C2)C(=O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)nicotinamide dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)nicotinamide dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding N-oxide, while reduction could produce a more saturated amine derivative .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Research has indicated that derivatives of piperazine compounds, including 4-(piperazin-1-yl)nicotinamide dihydrochloride, exhibit significant efficacy against cancer cells. For instance, studies have shown that certain piperazine derivatives can inhibit the catalytic activity of Poly (ADP-Ribose) Polymerase (PARP), which is crucial in cancer cell proliferation and survival .

- Neuropharmacology :

-

Antimicrobial Properties :

- Some studies have explored the antimicrobial potential of piperazine derivatives. The unique structure of this compound may enhance its ability to target bacterial infections, although specific data on this compound's efficacy is still emerging.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from nicotinamide and piperazine precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Biological Interactions

The compound's interactions with biological targets have been a focal point of research:

- Receptor Binding Studies : Investigations into how this compound binds to various receptors have revealed potential mechanisms through which it exerts its pharmacological effects. These studies are essential for understanding its therapeutic potential .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease processes. For example, inhibition studies related to tyrosinase suggest potential applications in treating hyperpigmentation disorders .

Case Studies and Research Findings

Several case studies highlight the applicability of this compound:

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)nicotinamide dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can act as a basic and hydrophilic group, optimizing the pharmacokinetic properties of the final molecule . It may also serve as a scaffold to arrange pharmacophoric groups in the proper position for interaction with target macromolecules .

Comparison with Similar Compounds

Structural and Pharmacological Similarities

The following table summarizes key structural and functional differences between 4-(Piperazin-1-yl)nicotinamide dihydrochloride and selected analogs:

Key Differences in Pharmacological Activity

- Hydroxyzine dihydrochloride: Exhibits sedative and antiemetic effects due to its H1 receptor antagonism and affinity for muscarinic receptors. The ethanol side chain enhances CNS penetration .

- Levocetirizine dihydrochloride: A non-sedative antihistamine with high selectivity for peripheral H1 receptors. Its ethoxyacetic acid group reduces blood-brain barrier permeability compared to hydroxyzine .

- Zuclopenthixol hydrochloride : Acts as a dopamine D2 receptor antagonist, with the thioxanthene moiety contributing to prolonged receptor binding, making it suitable for long-acting antipsychotic formulations .

- This compound: The nicotinamide core may confer unique interactions with NAD⁺-dependent enzymes or kinases, differentiating it from antihistaminic or antipsychotic analogs.

Physicochemical Properties

- Solubility: Dihydrochloride salts generally exhibit high water solubility. Hydroxyzine and levocetirizine dihydrochlorides are formulated for oral administration, whereas zuclopenthixol decanoate is lipid-soluble for depot injections .

- Stability : Piperazine derivatives with aromatic substituents (e.g., hydroxyzine) show pH-dependent stability, while aliphatic chains (e.g., 2-(4-methylpiperazin-1-yl)ethylamine HCl) may degrade under oxidative conditions .

Research Findings and Methodological Considerations

- Dose-Effect Relationships: Methods like the Litchfield-Wilcoxon non-linear regression model () could be applied to compare the potency of this compound with analogs. For example, hydroxyzine’s median effective dose (ED₅₀) for anxiolysis is ~25 mg/kg in rodents, whereas levocetirizine requires lower doses (ED₅₀ ~5 mg/kg) due to higher receptor affinity .

- Synthetic Pathways : Analogous to , reductive amination or coupling reactions are common in synthesizing piperazine derivatives. The nicotinamide group in the target compound may require specialized boronate cross-coupling techniques .

Biological Activity

4-(Piperazin-1-yl)nicotinamide dihydrochloride (CAS No. 2260932-59-8) is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring attached to a nicotinamide moiety, which is known for enhancing solubility and bioavailability. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Aminergic Receptors : The compound has shown affinity for several aminergic receptors, which are crucial in modulating neurotransmission and have implications in treating psychiatric disorders .

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, leading to downstream effects that can influence cell proliferation and apoptosis .

Biological Activity

Research indicates that this compound exhibits diverse biological activities:

- Antitumor Activity : Studies have demonstrated its potential as an anticancer agent. For instance, derivatives of piperazine compounds have shown cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cells .

- Antimicrobial Properties : The compound has been explored for its antimicrobial potential, showing efficacy against certain bacterial strains, which is crucial for developing new antibiotics.

- Neuroprotective Effects : Its interaction with neurotransmitter systems suggests possible neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

Research Findings

A variety of studies have investigated the biological activity of this compound:

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of piperazine derivatives on various tumor cell lines. The results indicated that this compound had a notable impact on cell viability, particularly in cervical and colon cancer cells.

- Neuroprotective Potential : Another investigation focused on the neuroprotective properties of similar piperazine compounds, revealing that they could mitigate neuronal damage in models of oxidative stress.

Q & A

Q. Methodological Answer :

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity to receptors with known piperazine-binding domains (e.g., serotonin or dopamine receptors) .

- In Vitro Assays :

- Kinetic Studies : Measure IC values via fluorometric or colorimetric assays (e.g., ATPase activity inhibition).

- Binding Affinity : Perform radioligand displacement assays using tritiated analogs .

- Control Variables : Maintain pH 7.4 and 37°C to mimic physiological conditions, as environmental factors significantly impact efficacy .

[Advanced] How should contradictory data on the compound’s biochemical activity be resolved?

Methodological Answer :

Contradictions often arise from:

- Variability in Assay Conditions (e.g., pH, ionic strength). Standardize protocols using buffers like PBS or HEPES .

- Impurity Interference : Re-purify the compound via recrystallization (ethanol/water) and re-test .

- Target Selectivity : Perform counter-screens against related enzymes/receptors to rule off-target effects .

Case Study : If conflicting IC values are reported, validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

[Advanced] What strategies improve the compound’s solubility and stability in aqueous buffers for in vivo studies?

Q. Methodological Answer :

- Solubility Enhancement :

- Use co-solvents (e.g., 10% DMSO in saline) with sonication.

- Synthesize prodrugs (e.g., ester derivatives) for improved bioavailability .

- Stability Optimization :

[Basic] What spectroscopic and chromatographic techniques are critical for characterizing degradation products?

Q. Methodological Answer :

- LC-MS/MS : Identify hydrolytic or oxidative byproducts (e.g., m/z shifts indicating N-oxide formation) .

- FT-IR : Monitor carbonyl group integrity (peak ~1650 cm) to detect amide bond cleavage .

- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation kinetics .

[Advanced] How can computational modeling guide the rational design of 4-(Piperazin-1-yl)nicotinamide analogs?

Q. Methodological Answer :

- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity to prioritize analogs .

- MD Simulations : Predict binding mode stability in receptor active sites over 100-ns trajectories (e.g., using GROMACS) .

- ADMET Prediction : Use SwissADME to optimize logP (<3) and minimize hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.